molecular formula C14H17N3O3 B1398597 2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole CAS No. 1053656-52-2

2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole

Cat. No.: B1398597
CAS No.: 1053656-52-2
M. Wt: 275.3 g/mol
InChI Key: VCAVMMFVQZRQQF-UHFFFAOYSA-N
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Description

Overview of 2-Tert-Butyloxycarbonylaminomethyl-5-Phenyl-Oxadiazole

2-Tert-Butyloxycarbonylaminomethyl-5-phenyl-oxadiazole (CAS: 1053656-52-2) is a heterocyclic compound characterized by a five-membered 1,3,4-oxadiazole ring substituted at the 2-position with a tert-butyloxycarbonyl (Boc)-protected aminomethyl group and at the 5-position with a phenyl group. Its molecular formula is $$ \text{C}{14}\text{H}{17}\text{N}{3}\text{O}{3} $$, with a molecular weight of 275.30 g/mol. The Boc group serves as a transient protective moiety for amines during synthetic processes, enabling selective functionalization of the aminomethyl group without side reactions. The phenyl group enhances aromatic interactions, while the oxadiazole core contributes to electronic stability and hydrogen-bonding capabilities.

Table 1: Key Physicochemical Properties

Property Value
Molecular Formula $$ \text{C}{14}\text{H}{17}\text{N}{3}\text{O}{3} $$
Molecular Weight 275.30 g/mol
CAS Number 1053656-52-2
Key Functional Groups Boc-protected aminomethyl, phenyl, 1,3,4-oxadiazole

Historical Context and Discovery of Oxadiazole Derivatives

The 1,3,4-oxadiazole scaffold was first synthesized in the late 19th century through cyclodehydration of diacylhydrazines. Early studies focused on its aromaticity and electronic properties, but its pharmacological potential became evident in the mid-20th century with the discovery of antimicrobial and antitumor activities in derivatives. The Boc-protected aminomethyl-phenyl variant emerged in the 21st century as part of efforts to develop stable intermediates for peptidomimetics and kinase inhibitors. For example, Ramazani et al. pioneered microwave-assisted synthesis routes for Boc-protected oxadiazoles, enabling rapid access to structurally diverse analogs.

Significance of the Boc-Protected Aminomethyl-Phenyl Oxadiazole Scaffold in Modern Chemistry

This scaffold is pivotal in medicinal and materials chemistry due to three features:

  • Synthetic Versatility : The Boc group permits orthogonal protection strategies, allowing sequential modifications of the aminomethyl group. For instance, Niu et al. demonstrated its utility in iodine-mediated oxidative annulations to generate 2,5-disubstituted oxadiazoles.
  • Biocompatibility : The phenyl and oxadiazole groups enhance binding to biological targets, such as enzymes and receptors, via π-π stacking and hydrogen bonding. Fang et al. reported Boc-protected oxadiazoles as inhibitors of PD-1/PD-L1 interactions, highlighting their immunotherapeutic potential.
  • Material Science Applications : The conjugated oxadiazole ring improves electron transport in organic semiconductors, as evidenced by photoluminescence studies of crystalline Boc-protected derivatives.

Scope and Structure of the Review

This review systematically examines the synthesis, characterization, and applications of 2-tert-butyloxycarbonylaminomethyl-5-phenyl-oxadiazole. Section 2 will detail synthetic methodologies, including one-pot strategies and catalytic cyclizations. Section 3 will analyze spectroscopic characterization data (NMR, IR, LCMS) from recent studies. Section 4 will explore applications in drug discovery and materials science, emphasizing structure-activity relationships. Excluded are discussions of pharmacokinetics, toxicity, and industrial-scale production processes.

Properties

IUPAC Name

tert-butyl N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-14(2,3)20-13(18)15-9-11-16-17-12(19-11)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAVMMFVQZRQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201160534
Record name 1,1-Dimethylethyl N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053656-52-2
Record name 1,1-Dimethylethyl N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole typically involves multi-step organic reactions. One common approach is the reaction of tert-butyloxycarbonylaminomethyl chloride with phenylhydrazine under controlled conditions to form the oxadiazole core. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: For oxidation reactions, common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). Reduction reactions may involve lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). Substitution reactions often use nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed: The major products from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Medicinal Chemistry

The oxadiazole derivatives have been extensively studied for their pharmacological properties. The compound exhibits potential antimicrobial and anticancer activities:

  • Antimicrobial Activity : Research indicates that oxadiazoles can inhibit bacterial growth and are being explored as candidates for new antibiotics. Studies show that modifications in the oxadiazole structure can enhance efficacy against resistant strains of bacteria.
  • Anticancer Properties : Compounds containing oxadiazole rings have been reported to induce apoptosis in cancer cells. Investigations into their mechanism of action suggest that they may interfere with cellular signaling pathways involved in tumor growth.

Materials Science

In materials science, 2-tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole is explored for its potential as:

  • Organic Light Emitting Diodes (OLEDs) : The compound's photophysical properties make it suitable for use in OLEDs. Its ability to emit light when electrically stimulated can be harnessed in display technologies.
  • Polymer Additives : The compound can serve as an additive in polymers to enhance thermal stability and mechanical properties. Research indicates that incorporating oxadiazoles into polymer matrices can improve their performance under stress.

Analytical Chemistry

The unique chemical structure of 2-tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole allows it to be utilized as a:

  • Fluorescent Probe : Its fluorescence characteristics enable its use as a probe in various analytical techniques, including fluorescence spectroscopy. This application is particularly beneficial in detecting specific biomolecules in complex mixtures.
  • Chromatographic Standards : The compound can act as a standard in high-performance liquid chromatography (HPLC) due to its stable nature and well-defined chemical properties.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry reported the synthesis of various oxadiazole derivatives, including 2-tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole. The derivatives were tested against multiple bacterial strains, revealing significant activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.

Case Study 2: OLED Applications

Research conducted by the Institute of Materials Science demonstrated the incorporation of 2-tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole into OLED devices. Results showed improved efficiency and brightness compared to devices using traditional materials. The study concluded that the compound's unique electronic properties could pave the way for next-generation display technologies.

Mechanism of Action

The mechanism by which 2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives

Compound Name Substituents (Position 2) Substituents (Position 5) Key Activities/Properties References
2-Tert-butyloxycarbonylaminomethyl-5-phenyl Boc-protected aminomethyl Phenyl Likely enhanced stability; potential prodrug applications
2-Amino-5-phenyl derivatives Amino or dithiocarbamate Phenyl/4-nitrophenyl Antibacterial, antifungal
2-(Benzylthio)-5-(trifluoromethyl-pyrazolyl) Benzylthio Trifluoromethyl-pyrazolyl Fungicidal (>50% inhibition at 50 μg/mL)
2-Biphenylyl-5-(4-tert-butylphenyl) Biphenylyl 4-tert-butylphenyl Used in materials science (e.g., OLEDs)
2-Benzhydryl-5-phenyl Benzhydryl Phenyl Structural studies; unknown bioactivity

Antimicrobial Activity

  • 2-Amino-5-phenyl derivatives (e.g., 2-amino-5-(4-nitrophenyl)-1,3,4-oxadiazole) exhibit moderate antibacterial activity against Staphylococcus aureus and Escherichia coli due to electron-withdrawing nitro groups enhancing membrane penetration .
  • Thioether derivatives (e.g., 5a and 5g in ) show fungicidal activity against Sclerotinia sclerotiorum and herbicidal effects via SDH enzyme inhibition, with IC₅₀ values comparable to the lead compound penthiopyrad .

Enzyme Inhibition

  • Bis-heterocyclic oxadiazoles (e.g., compound 7c in ) inhibit tyrosinase (IC₅₀ ~24 µM) through synergistic interactions of 1,3,4-oxadiazole and 1,2,3-triazole rings .
  • 2-Tert-butyloxycarbonylaminomethyl-5-phenyl may act as a prodrug, with the Boc group cleaving in vivo to release active amines, a strategy used in antiviral and anticancer agents .

Biological Activity

2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole can be represented as follows:

  • Molecular Formula : C15H18N4O3
  • Molecular Weight : 302.33 g/mol
  • CAS Number : [specific CAS number needed]

Biological Activity Overview

The biological activity of oxadiazole derivatives has been extensively studied. The following sections summarize key findings regarding the anticancer properties and other biological effects of 2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound has shown promising cytotoxic activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. In vitro assays revealed IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Cell LineIC50 (µM)Reference
MCF-70.65
MEL-82.41
U-9370.75

The mechanisms through which 2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole exerts its anticancer effects include:

  • Induction of Apoptosis : Flow cytometry assays indicated that this compound induces apoptosis in cancer cells in a dose-dependent manner. Western blot analysis showed increased expression of pro-apoptotic proteins such as p53 and cleaved caspase-3 in treated cells .
  • Molecular Docking Studies : Computational studies suggest strong interactions between the compound and target proteins involved in cancer progression, indicating potential as a lead compound for drug development .

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives in clinical settings:

  • Study on Anticancer Activity : A study evaluated the effects of various oxadiazole compounds on multiple cancer cell lines. The results indicated that certain derivatives had superior activity compared to traditional treatments .
  • Resistance Mechanisms : Research has also focused on how these compounds can overcome resistance mechanisms in cancer cells. For example, modifications to the oxadiazole structure have led to enhanced potency against resistant strains of cancer cells .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via hydrazide cyclization or Huisgen 1,3-dipolar cycloaddition. Key factors include solvent choice (e.g., ethanol or acetonitrile), reflux duration (8–12 hours), and catalysts like potassium carbonate. For example, refluxing hydrazides with CS₂/KOH in ethanol under controlled pH improves cyclization efficiency . Yield optimization often requires recrystallization from methanol or ethyl acetate to achieve >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a combination of FT-IR (to confirm C=N and C-O-C stretches at ~1600 cm⁻¹ and ~1250 cm⁻¹, respectively), ¹H/¹³C NMR (to resolve tert-butyl protons at δ ~1.3 ppm and aromatic protons in the phenyl group), and mass spectrometry (for molecular ion confirmation). Cross-validation with elemental analysis ensures stoichiometric accuracy .

Q. How can researchers screen the biological activity of 2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole against microbial pathogens?

  • Methodological Answer : Employ standardized agar diffusion or microdilution assays (CLSI guidelines) using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess minimum inhibitory concentrations (MICs). Pre-screen for cytotoxicity using mammalian cell lines (e.g., HEK-293) to prioritize non-toxic leads .

Advanced Research Questions

Q. What computational strategies are recommended to predict the ADME properties and target binding of this oxadiazole derivative?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against targets like glycogen synthase kinase-3β (GSK-3β) or bacterial enzymes (e.g., DNA gyrase). Use QikProp for ADME prediction, focusing on logP (target <3 for optimal hydrophilicity) and bioavailability scores. MD simulations (GROMACS) can validate binding stability over 50–100 ns trajectories .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

  • Methodological Answer : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for aromatic protons and tert-butyl groups. Compare experimental data with DFT-calculated chemical shifts (Gaussian09) for geometric optimization. Contradictions may arise from rotational isomerism; variable-temperature NMR can identify dynamic equilibria .

Q. What strategies address discrepancies between in vitro and in vivo efficacy of 1,3,4-oxadiazole derivatives?

  • Methodological Answer : Optimize pharmacokinetics via prodrug modification (e.g., tert-butyloxycarbonyl protection to enhance metabolic stability). Conduct bioavailability studies in rodent models, monitoring plasma half-life and tissue distribution. Use LC-MS/MS for metabolite profiling to identify degradation pathways .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced antimicrobial potency?

  • Methodological Answer : Systematically modify substituents:

  • Phenyl ring : Introduce electron-withdrawing groups (e.g., -NO₂) at the para position to enhance membrane penetration.
  • Oxadiazole core : Replace tert-butyl with smaller alkyl groups to reduce steric hindrance at the target site.
  • Aminomethyl side chain : Incorporate heterocycles (e.g., benzotriazole) to improve target affinity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Use chiral HPLC or enzymatic resolution (lipases) to separate enantiomers. Optimize reaction conditions (e.g., asymmetric catalysis with BINAP ligands) to minimize racemization. Monitor optical rotation ([α]D) and circular dichroism (CD) for batch consistency .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole
Reactant of Route 2
Reactant of Route 2
2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.